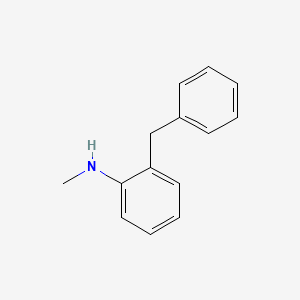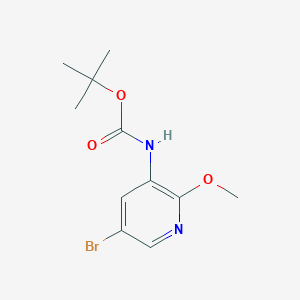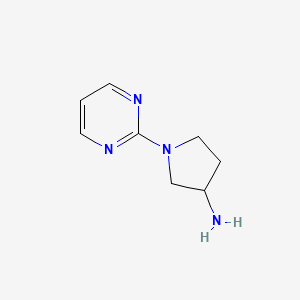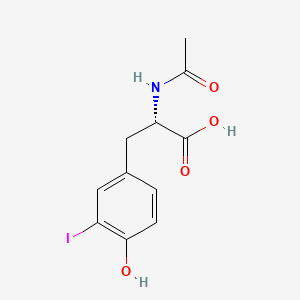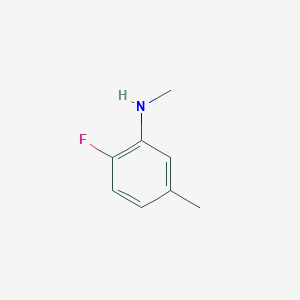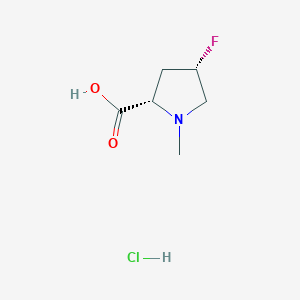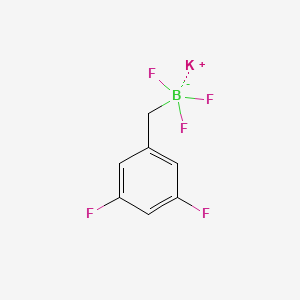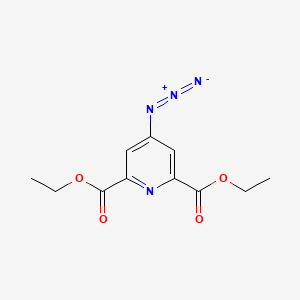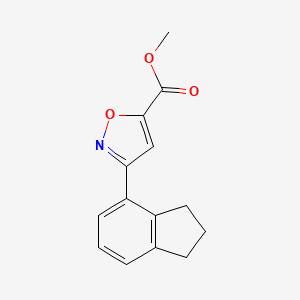![molecular formula C7H13FOS B13498452 [4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)
[4-(Fluoromethyl)oxan-4-yl]methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Fluoromethyl)oxan-4-yl]methanethiol is an organic compound with the molecular formula C7H13FOS and a molecular weight of 164.2 g/mol. This compound is widely used in various fields of research and industry due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors or batch processing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Fluoromethyl)oxan-4-yl]methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can result in the replacement of the fluoromethyl group with other functional groups.
Applications De Recherche Scientifique
[4-(Fluoromethyl)oxan-4-yl]methanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(Fluoromethyl)oxan-4-yl]methanethiol involves its interaction with molecular targets and pathways within biological systems. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluoromethyl group may also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(Chloromethyl)oxan-4-yl]methanethiol
- [4-(Bromomethyl)oxan-4-yl]methanethiol
- [4-(Hydroxymethyl)oxan-4-yl]methanethiol
Uniqueness
[4-(Fluoromethyl)oxan-4-yl]methanethiol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity.
Propriétés
Formule moléculaire |
C7H13FOS |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
[4-(fluoromethyl)oxan-4-yl]methanethiol |
InChI |
InChI=1S/C7H13FOS/c8-5-7(6-10)1-3-9-4-2-7/h10H,1-6H2 |
Clé InChI |
SZEKVBQXBSCIGJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(CF)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
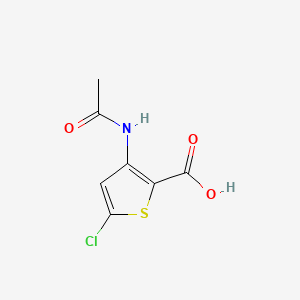
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)
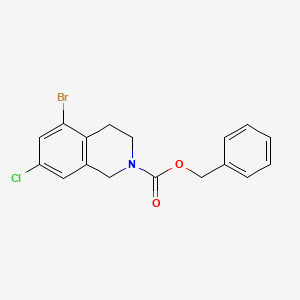
![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
